molecular formula C22H17N3O3S2 B15028562 3-[(Z)-(3-allyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-9-methyl-2-phenoxy-4H-pyrido[1,2-a]pyrimidin-4-one

3-[(Z)-(3-allyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-9-methyl-2-phenoxy-4H-pyrido[1,2-a]pyrimidin-4-one

Cat. No.: B15028562
M. Wt: 435.5 g/mol
InChI Key: DCELVEPGCRVXOO-LGMDPLHJSA-N
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Description

3-[(Z)-(3-allyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-9-methyl-2-phenoxy-4H-pyrido[1,2-a]pyrimidin-4-one is a complex organic compound known for its unique structure and potential applications in various scientific fields. This compound features a pyrido[1,2-a]pyrimidin-4-one core, which is a fused heterocyclic system, and is further functionalized with thiazolidinone and phenoxy groups. The presence of these functional groups contributes to its diverse chemical reactivity and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(Z)-(3-allyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-9-methyl-2-phenoxy-4H-pyrido[1,2-a]pyrimidin-4-one typically involves multi-step organic reactions. One common approach is the condensation of appropriate starting materials under controlled conditions. For instance, the synthesis may begin with the preparation of the thiazolidinone intermediate, followed by its reaction with a pyrido[1,2-a]pyrimidin-4-one derivative. The reaction conditions often include the use of solvents like ethanol or dimethylformamide (DMF) and catalysts such as piperidine or triethylamine .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of green chemistry principles, such as solvent recycling and energy-efficient processes, is also considered to minimize environmental impact .

Chemical Reactions Analysis

Types of Reactions

3-[(Z)-(3-allyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-9-methyl-2-phenoxy-4H-pyrido[1,2-a]pyrimidin-4-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) for oxidation, and reducing agents like sodium borohydride or lithium aluminum hydride for reduction. Substitution reactions may involve halogenating agents or nucleophiles like amines or thiols .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiazolidinone ring can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the phenoxy or pyrido[1,2-a]pyrimidin-4-one moieties .

Scientific Research Applications

3-[(Z)-(3-allyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-9-methyl-2-phenoxy-4H-pyrido[1,2-a]pyrimidin-4-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-[(Z)-(3-allyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-9-methyl-2-phenoxy-4H-pyrido[1,2-a]pyrimidin-4-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain kinases or modulate the function of G-protein coupled receptors (GPCRs). The exact pathways involved depend on the specific biological context and the target molecules .

Comparison with Similar Compounds

Properties

Molecular Formula

C22H17N3O3S2

Molecular Weight

435.5 g/mol

IUPAC Name

(5Z)-5-[(9-methyl-4-oxo-2-phenoxypyrido[1,2-a]pyrimidin-3-yl)methylidene]-3-prop-2-enyl-2-sulfanylidene-1,3-thiazolidin-4-one

InChI

InChI=1S/C22H17N3O3S2/c1-3-11-25-21(27)17(30-22(25)29)13-16-19(28-15-9-5-4-6-10-15)23-18-14(2)8-7-12-24(18)20(16)26/h3-10,12-13H,1,11H2,2H3/b17-13-

InChI Key

DCELVEPGCRVXOO-LGMDPLHJSA-N

Isomeric SMILES

CC1=CC=CN2C1=NC(=C(C2=O)/C=C\3/C(=O)N(C(=S)S3)CC=C)OC4=CC=CC=C4

Canonical SMILES

CC1=CC=CN2C1=NC(=C(C2=O)C=C3C(=O)N(C(=S)S3)CC=C)OC4=CC=CC=C4

Origin of Product

United States

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